molecular formula C11H12O4 B14676378 1-Phenylpropane-1,3-diyl diformate CAS No. 36626-52-5

1-Phenylpropane-1,3-diyl diformate

Cat. No.: B14676378
CAS No.: 36626-52-5
M. Wt: 208.21 g/mol
InChI Key: RDCASYVPNQBLPI-UHFFFAOYSA-N
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Description

1-Phenylpropane-1,3-diyl diformate is an organic compound with the molecular formula C11H12O4. It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with formic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpropane-1,3-diyl diformate can be synthesized through the esterification of 1,3-propanediol with formic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:

C6H5CH2CH2CH2(OH)2+2HCOOHC6H5CH2CH2CH2(OCHO)2+2H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2(\text{OH})_2 + 2\text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2(\text{OCHO})_2 + 2\text{H}_2\text{O} C6​H5​CH2​CH2​CH2​(OH)2​+2HCOOH→C6​H5​CH2​CH2​CH2​(OCHO)2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and selectivity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpropane-1,3-diyl diformate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1,3-propanediol and formic acid.

    Reduction: The compound can be reduced to 1,3-propanediol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The formate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed

    Hydrolysis: 1,3-Propanediol and formic acid.

    Reduction: 1,3-Propanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenylpropane-1,3-diyl diformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylpropane-1,3-diyl diformate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing formic acid, which can participate in further chemical reactions. The phenyl group may interact with aromatic receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediol: The parent compound, which lacks the ester groups.

    1,3-Diphenylpropane: A similar compound with phenyl groups at both ends of the propane chain.

    1-Phenyl-1,3-propanediol: A compound with a phenyl group and two hydroxyl groups.

Uniqueness

1-Phenylpropane-1,3-diyl diformate is unique due to the presence of both phenyl and formate groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

36626-52-5

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(3-formyloxy-3-phenylpropyl) formate

InChI

InChI=1S/C11H12O4/c12-8-14-7-6-11(15-9-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2

InChI Key

RDCASYVPNQBLPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCOC=O)OC=O

Origin of Product

United States

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